molecular formula C21H22F3N3O4 B3515410 4-ethoxy-3-nitro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide

4-ethoxy-3-nitro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B3515410
M. Wt: 437.4 g/mol
InChI Key: WHGYIBMUBZBELA-UHFFFAOYSA-N
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Description

4-ethoxy-3-nitro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with ethoxy, nitro, piperidinyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-nitro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps:

    Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction, often using ethyl iodide and a base such as potassium carbonate.

    Amidation: The formation of the benzamide core involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride.

    Piperidinylation: The piperidinyl group can be introduced through a nucleophilic substitution reaction, where piperidine displaces a leaving group on the aromatic ring.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or through a copper-catalyzed trifluoromethylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-nitro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The benzamide core can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium ethoxide, potassium carbonate.

    Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Coupling: Formation of biaryl or other coupled products.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving nitro and trifluoromethyl groups.

    Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-nitro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide depends on its specific application:

    Biological Targets: The compound may interact with specific proteins or enzymes, inhibiting or modulating their activity.

    Pathways Involved: It may affect signaling pathways, metabolic pathways, or other cellular processes.

    Molecular Interactions: The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-3-nitro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide: Similar structure but with a morpholine ring instead of piperidine.

    4-ethoxy-3-nitro-N-[2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl]benzamide: Similar structure but with the trifluoromethyl group in a different position.

    4-ethoxy-3-nitro-N-[2-(piperidin-1-yl)-5-(difluoromethyl)phenyl]benzamide: Similar structure but with a difluoromethyl group instead of trifluoromethyl.

Uniqueness

    Functional Group Combination: The combination of ethoxy, nitro, piperidinyl, and trifluoromethyl groups in a single molecule is unique and provides specific chemical and biological properties.

    Reactivity: The presence of multiple functional groups allows for diverse reactivity and the potential for complex synthetic transformations.

    Applications: The compound’s unique structure makes it suitable for a wide range of applications, from medicinal chemistry to materials science.

Properties

IUPAC Name

4-ethoxy-3-nitro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O4/c1-2-31-19-9-6-14(12-18(19)27(29)30)20(28)25-16-13-15(21(22,23)24)7-8-17(16)26-10-4-3-5-11-26/h6-9,12-13H,2-5,10-11H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGYIBMUBZBELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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